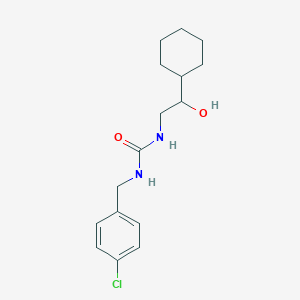

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, also known as CBU-101, is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions.

Aplicaciones Científicas De Investigación

Electro-Fenton Degradation of Antimicrobials

A study by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials triclosan and triclocarban presents insights into the degradation process of similar chemical structures. Although the focus is on triclosan and triclocarban, the degradation mechanism involving hydroxyl radicals generated from the electro-Fenton process can provide a foundational understanding for the degradation of related compounds like "1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea" (Sirés et al., 2007).

Acetylcholinesterase Inhibitors

Research by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors explores the synthesis and biochemical evaluation of compounds designed to optimize spacer length for inhibitory activities. This study's methodology and findings can be pertinent for evaluating "1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea" in a similar biochemical context (Vidaluc et al., 1995).

Synthesis and Metabolism of Carcinostatic Agents

A study on the synthesis and identification of products derived from the metabolism of the carcinostatic 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by liver microsomes provides insights into the metabolic pathways and potential anticancer applications of related compounds (May et al., 1979).

Anticancer Agent Synthesis

Research on 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents includes the synthesis and in vitro assay of compounds derived from 4-phenylbutyric acid and alkylanilines. This study's focus on cytotoxicity evaluation offers a foundation for assessing similar compounds' potential anticancer properties (Gaudreault et al., 1988).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSUEULKJPIWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)

![N-cyclopentyl-1-[(2,5-dimethylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)

![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)

![N-[2-(4-benzylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2574387.png)

![N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2574389.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2574392.png)